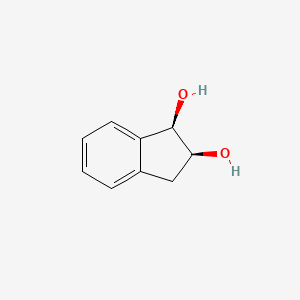
cis-1,2-Indandiol
Vue d'ensemble
Description
Cis-1,2-Indandiol is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Production Methods
Bioconversion Processes
Cis-1,2-indandiol can be produced through bioconversion techniques using microorganisms. Notably, Pseudomonas putida has been employed to convert indene into cis-1S,2R-indandiol. This process has been optimized to achieve high productivity levels. For instance, a study reported a titer of approximately 1200 mg/L using a solid-liquid two-phase partitioning bioreactor (TPPB), which effectively removed inhibitors during the biotransformation process .
Enzymatic Methods
Enzymatic methods also play a crucial role in producing enantiomerically pure forms of this compound. Lipase-mediated kinetic resolution has been utilized to separate the enantiomers effectively. This method allows for the selective conversion of one enantiomer while preserving the other, which is essential for applications requiring high purity .
Applications in Pharmaceutical Synthesis
This compound serves as an important chiral intermediate in the synthesis of various pharmaceuticals:
- HIV Protease Inhibitors : It is a key intermediate in the synthesis of indinavir sulfate (Crixivan), an antiretroviral medication used to treat HIV infection. The ability to produce chirally pure forms enhances the efficacy and safety profile of such drugs .
- Chiral Ligands : The compound is utilized as a chiral auxiliary in asymmetric catalysis. Its rigid cyclic structure makes it suitable for creating chiral ligands that facilitate enantioselective reactions .
Case Studies
Case Study 1: Bioconversion Optimization
A study focused on optimizing the bioconversion of indene to cis-1S,2R-indandiol demonstrated significant improvements in yield by adjusting medium composition and fermentation conditions. The researchers achieved a 50-fold increase in productivity by modifying the genetic constructs used in E. coli expressing toluene dioxygenase genes .
Case Study 2: Enzymatic Kinetic Resolution
Another investigation explored lipase-mediated kinetic resolution of this compound. The study revealed that employing specific lipases could enhance the selectivity and yield of desired enantiomers significantly. This method not only improved the efficiency of obtaining pure compounds but also reduced waste generation compared to traditional chemical methods .
Summary Table of Applications
| Application Area | Description | Key Findings/Notes |
|---|---|---|
| Pharmaceutical Synthesis | Intermediate for HIV protease inhibitors (e.g., Crixivan) | Essential for producing chirally pure drugs |
| Chiral Ligands | Used as a chiral auxiliary in asymmetric catalysis | Enhances enantioselectivity in various reactions |
| Bioconversion Processes | Conversion of indene using Pseudomonas putida | Achieved high titer (1200 mg/L) with TPPB |
| Enzymatic Methods | Lipase-mediated kinetic resolution | Improved selectivity and yield for enantiomers |
Analyse Des Réactions Chimiques
Bioconversion Processes
cis-1,2-Indandiol is predominantly synthesized via microbial bioconversion of indene, leveraging engineered bacterial strains to achieve high yields and enantioselectivity.
Key Findings:
-
Recombinant E. coli (TDO123): Expressing toluene dioxygenase (TDO) from Pseudomonas putida, this strain converts indene to this compound with a productivity of ~1,000 mg/L, representing a 50-fold improvement over initial titers. The enantiomeric excess (e.e.) for the (1S,2R)-enantiomer remains ~30%, reflecting intrinsic TDO stereoselectivity .
-
Rhodococcus KY1: Engineered through adaptive evolution, KY1 exhibits enhanced selectivity for (2R)-indandiol (70% yield) compared to the parent strain I24 (35% yield). Deletion of a 340-kb megaplasmid in KY1 eliminates competing oxygenase pathways, suppressing byproducts like 1-indenol and 1-indanone .
Table 1: Bioconversion Performance Comparison
| Strain | Substrate | Product (this compound) | Yield (%) | Selectivity (e.e.) |
|---|---|---|---|---|
| E. coli TDO123 | Indene | (1S,2R) | ~1,000 mg/L | 30% e.e. |
| Rhodococcus KY1 | Indene | (1R,2S) | 70% | >99% e.e. |
Enzymatic Oxidation and Stereoselectivity
Naphthalene dioxygenase (NDO) and toluene dioxygenase (TDO) catalyze the oxidation of indene to this compound with distinct stereochemical outcomes.
Mechanistic Insights:
-
NDO-Catalyzed Reactions:
-
TDO-Catalyzed Reactions:
Table 2: Enzymatic Reaction Parameters
| Enzyme | Substrate | Product Configuration | Enantiomeric Excess (e.e.) | Byproducts |
|---|---|---|---|---|
| NDO | Indene | (1R,2S) | >99% | None |
| TDO | Indene | (1S,2R) | 30% | 1-Keto-2-hydroxy-indan |
Chemical Reduction and Rearrangements
This compound participates in acid-catalyzed rearrangements and serves as an intermediate in synthetic pathways.
Key Reactions:
-
Cyclization with Thionyl Chloride:
-
Clemmensen Reduction:
Reaction Pathway:
-
Epoxide Intermediate: Acidic conditions promote epoxide formation, followed by regioselective ring-opening and hydride shifts.
-
Stereochemical Retention: Configurational stability at C2 is maintained during cyclization, as demonstrated by NMR studies .
Stability and Byproduct Formation
Under oxidative conditions, this compound undergoes further transformations:
Propriétés
Numéro CAS |
4647-42-1 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
(1R,2S)-2,3-dihydro-1H-indene-1,2-diol |
InChI |
InChI=1S/C9H10O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-11H,5H2/t8-,9+/m0/s1 |
Clé InChI |
YKXXBEOXRPZVCC-DTWKUNHWSA-N |
SMILES |
C1C(C(C2=CC=CC=C21)O)O |
SMILES isomérique |
C1[C@@H]([C@@H](C2=CC=CC=C21)O)O |
SMILES canonique |
C1C(C(C2=CC=CC=C21)O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














